5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid
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Overview
Description
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety and a carbamothioylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid typically involves multiple stepsThe final step involves the formation of the carbamothioylamino group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar core structure but lacks the carbamothioylamino group.
5-Chloro-2-methoxybenzoic acid: Similar chloro-substituted benzoic acid but with a methoxy group instead of the carbamothioylamino group
Properties
Molecular Formula |
C19H19ClN2O4S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11(2)10-26-14-5-3-4-12(8-14)17(23)22-19(27)21-16-7-6-13(20)9-15(16)18(24)25/h3-9,11H,10H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
YGLBMISXAOOVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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